2-(propan-2-ylsulfanyl)pyridine-3-carboxylic acid
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Overview
Description
2-(propan-2-ylsulfanyl)pyridine-3-carboxylic acid is a chemical compound with the molecular formula C9H11NO2S. It is also known as 2-(isopropylsulfanyl)nicotinic acid. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(propan-2-ylsulfanyl)pyridine-3-carboxylic acid typically involves the reaction of 2-chloropyridine-3-carboxylic acid with isopropyl mercaptan in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(propan-2-ylsulfanyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the isopropylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde under suitable conditions.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution reaction.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(propan-2-ylsulfanyl)pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(propan-2-ylsulfanyl)pyridine-3-carboxylic acid depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The isopropylsulfanyl group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
- 2-(methylsulfanyl)pyridine-3-carboxylic acid
- 2-(ethylsulfanyl)pyridine-3-carboxylic acid
- 2-(butylsulfanyl)pyridine-3-carboxylic acid
Uniqueness
2-(propan-2-ylsulfanyl)pyridine-3-carboxylic acid is unique due to the presence of the isopropylsulfanyl group, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds and can influence its reactivity and interactions in various chemical and biological systems.
Properties
CAS No. |
152870-72-9 |
---|---|
Molecular Formula |
C9H11NO2S |
Molecular Weight |
197.3 |
Purity |
95 |
Origin of Product |
United States |
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